![molecular formula C19H23NO B2631034 1-{3-环丙基亚烷基-8-氮杂双环[3.2.1]辛烷-8-基}-2-(3-甲基苯基)乙酮-1 CAS No. 2195879-19-5](/img/structure/B2631034.png)

1-{3-环丙基亚烷基-8-氮杂双环[3.2.1]辛烷-8-基}-2-(3-甲基苯基)乙酮-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

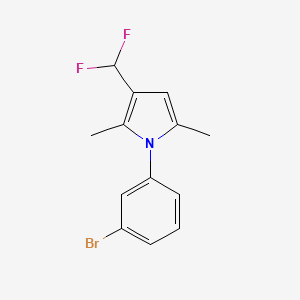

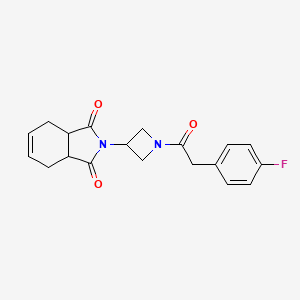

The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The compound also contains a cyclopropylidene group and a 3-methylphenyl group attached to the scaffold.Chemical Reactions Analysis

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold often involves asymmetric 1,3-dipolar cycloadditions . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .科学研究应用

氮杂双环烷作为镇痛剂

一系列1-苯基-6-氮杂双环[3.2.1]辛烷经过测试,具有镇痛和麻醉拮抗活性,通过改变结构参数揭示了构效关系。一种化合物,即1-(3-羟基苯基)-6,7-二甲基衍生物,表现出平衡的拮抗剂-镇痛剂活性,具有轻度身体依赖性。这项研究建立了这些化合物与其他已知拮抗剂-镇痛剂的结构和立体化学方面之间的相关性 (Takeda et al., 1977).

羰基叶立德环加成

由双铑四乙酸盐催化的分解产生的羰基叶立德 1,3-偶极子环加成到取代的亚甲基环丙烷和双环丙基亚烷基,生成单、双和三螺环丙烷化8-氧杂双环[3.2.1]辛烷-2-酮,具有不同的区域和立体选择性。这项研究讨论了这些环加成反应中区域和立体选择性的范围、局限性和影响因素 (Molchanov et al., 2005).

合成和结构研究

多项研究集中于氮杂双环[3.2.1]辛烷衍生物的合成和结构分析。这些包括8-β-酰氧基-3-苯乙基-3-氮杂双环[3.2.1]辛烷及其 N-内位甲基化物的合成,其中使用 NMR 光谱和 X 射线衍射进行结构测定。此类研究对于理解这些化合物的构象和药理特性至关重要 (Izquierdo et al., 1991).

活性代谢物的合成

研究还包括合成和立体化学测定强效抑制剂的活性代谢物。例如,详细介绍了 PI3 激酶抑制剂 PKI-179 的活性代谢物的合成,突出了立体化学在药理活性中的重要性 (Chen et al., 2010).

环加成和构象研究

进一步的研究涉及 1,3-偶极环加成到双环烯烃以及对其立体化学和区域化学的检查。此外,源自氮杂双环[3.2.1]辛烷-8-酮的肟的构象研究有助于理解这些化合物的结构动力学 (Taniguchi et al., 1978), (Iriepa et al., 2003).

属性

IUPAC Name |

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-13-3-2-4-14(9-13)10-19(21)20-17-7-8-18(20)12-16(11-17)15-5-6-15/h2-4,9,17-18H,5-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJAUBUCAIICEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride](/img/structure/B2630955.png)

![2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide](/img/structure/B2630957.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)

![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)

amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one](/img/structure/B2630970.png)